molecular formula C8H8ClNO B568045 4-Chloro-2-cyclopropoxypyridine CAS No. 1243403-94-2

4-Chloro-2-cyclopropoxypyridine

Cat. No.: B568045
CAS No.: 1243403-94-2
M. Wt: 169.608
InChI Key: OIOLAOPZUUQFJR-UHFFFAOYSA-N
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Description

4-Chloro-2-cyclopropoxypyridine is a chemical compound with the molecular formula C8H8ClNO. It is a pyridine derivative where a chlorine atom is substituted at the fourth position and a cyclopropoxy group is attached at the second position. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-cyclopropoxypyridine typically involves the reaction of 4-chloropyridine with cyclopropanol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the formation of the cyclopropoxy group. The general reaction scheme is as follows:

4-Chloropyridine+CyclopropanolBase, RefluxThis compound\text{4-Chloropyridine} + \text{Cyclopropanol} \xrightarrow{\text{Base, Reflux}} \text{this compound} 4-Chloropyridine+CyclopropanolBase, Reflux​this compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-cyclopropoxypyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the fourth position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium amide, thiourea, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Oxidation: Pyridine N-oxides.

    Reduction: Piperidine derivatives.

Scientific Research Applications

4-Chloro-2-cyclopropoxypyridine is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: As a precursor for the development of pharmaceutical compounds.

    Industry: In the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-cyclopropoxypyridine depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The cyclopropoxy group can enhance the compound’s binding affinity and specificity for its target.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methoxypyridine: Similar structure with a methoxy group instead of a cyclopropoxy group.

    4-Chloro-2-ethoxypyridine: Similar structure with an ethoxy group instead of a cyclopropoxy group.

    4-Chloro-2-propoxypyridine: Similar structure with a propoxy group instead of a cyclopropoxy group.

Uniqueness

4-Chloro-2-cyclopropoxypyridine is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-chloro-2-cyclopropyloxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c9-6-3-4-10-8(5-6)11-7-1-2-7/h3-5,7H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIOLAOPZUUQFJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OC2=NC=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00744896
Record name 4-Chloro-2-(cyclopropyloxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00744896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1243403-94-2
Record name 4-Chloro-2-(cyclopropyloxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00744896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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